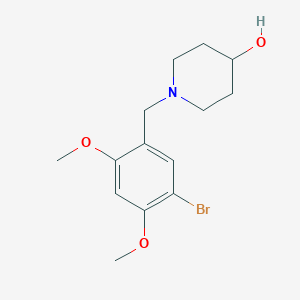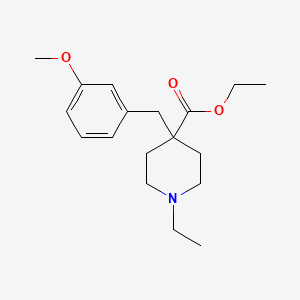
N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BPP-5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP-5 belongs to the family of pyrrolidinecarboxamide compounds and is known to exhibit various biochemical and physiological effects.
Mécanisme D'action
N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is known to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is responsible for the deacetylation of histone proteins, which can lead to the repression of gene expression. Inhibition of HDAC by N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide leads to the increased acetylation of histone proteins, resulting in the activation of gene expression.
Biochemical and Physiological Effects
N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. Additionally, N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its specificity towards HDAC inhibition. N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to selectively inhibit HDAC1 and HDAC3, which are known to be involved in various diseases. However, one limitation of N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is the development of N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in various diseases, including cancer, Alzheimer's disease, and epilepsy. Finally, the development of novel drug delivery systems for N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide could improve its efficacy and reduce potential side effects.
Conclusion
In conclusion, N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its specificity towards HDAC inhibition and various biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Further research is needed to investigate its potential therapeutic applications and develop novel drug delivery systems.
Méthodes De Synthèse
The synthesis of N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-butoxyaniline and 4-ethylbenzoyl chloride, followed by the addition of pyrrolidine and acetic anhydride. The resulting product is then purified through column chromatography. The purity of the final product is confirmed through various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potential therapeutic effects in the treatment of various diseases such as cancer, Alzheimer's disease, and epilepsy.
Propriétés
IUPAC Name |
N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-3-5-14-28-21-12-8-19(9-13-21)24-23(27)18-15-22(26)25(16-18)20-10-6-17(4-2)7-11-20/h6-13,18H,3-5,14-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLBVOWNTYSEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-3-(3-fluorophenyl)-N-{3-[2-(4-fluorophenyl)ethoxy]benzyl}-N-(4-pyridinylmethyl)acrylamide](/img/structure/B5228781.png)

![(4-(3-phenylpropyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5228803.png)


![N-[3-(4-phenyl-1-piperazinyl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5228827.png)

![[1-({1-[(2-ethyl-5-pyrimidinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5228837.png)
![1-(4-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228847.png)
![N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5228853.png)
